Home > Products > Screening Compounds P136459 > Mecamylamine hydrochloride
Mecamylamine hydrochloride - 826-39-1

Mecamylamine hydrochloride

Catalog Number: EVT-274545
CAS Number: 826-39-1
Molecular Formula: C11H22ClN
Molecular Weight: 203.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mecamylamine hydrochloride is a secondary amine classified as a nicotinic acetylcholine receptor (nAChR) antagonist. [, , ] This compound is frequently employed in scientific research to investigate the roles of nAChRs in various biological processes. [, , ]

Acetylcholine Iodide

Relevance: Acetylcholine iodide is a cholinergic agonist, meaning it activates cholinergic receptors, while mecamylamine hydrochloride is a nicotinic acetylcholine receptor antagonist. Despite their opposing actions, both compounds are relevant in the context of studying cholinergic pathways and their roles in various physiological and pathological processes, including the proliferation, adhesion, and migration of small cell lung cancer cells [].

4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)

Relevance: 4-DAMP was used in conjunction with mecamylamine hydrochloride to investigate the distinct roles of muscarinic and nicotinic acetylcholine receptors in small cell lung cancer cells. The use of both antagonists helped elucidate the specific contributions of each receptor subtype to cellular processes such as proliferation, adhesion, and migration [].

1,1-Dimethyl-4-phenylpiperazinium Iodide (DMPPI)

Relevance: DMPPI was used as a pharmacological tool to activate nicotinic acetylcholine receptors in a study investigating the protective effects of electroacupuncture on liver ischemia-reperfusion injury in rats []. This research highlights the potential therapeutic benefits of targeting nicotinic acetylcholine receptors, the same receptors targeted by mecamylamine hydrochloride, in various pathological conditions.

Scopolamine Hydrobromide

Relevance: Scopolamine hydrobromide and mecamylamine hydrochloride both block distinct subtypes of acetylcholine receptors. Scopolamine hydrobromide targets muscarinic receptors, whereas mecamylamine hydrochloride targets nicotinic receptors [].

Atropine Sulfate

Relevance: Similar to 4-DAMP, atropine sulfate is a muscarinic acetylcholine receptor antagonist, while mecamylamine hydrochloride blocks nicotinic receptors. Studying the effects of both antagonists, individually and in combination, can provide insights into the specific roles of each acetylcholine receptor subtype in various physiological and pathological processes, such as morphine dependence in rats [].

Classification and Source

Mecamylamine hydrochloride is classified as a secondary aliphatic amine. Its IUPAC name is N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride. The compound has a molecular formula of C₁₁H₂₂ClN and a molar mass of approximately 203.75 g/mol .

Synthesis Analysis

Mecamylamine hydrochloride can be synthesized through several methods, often involving the alkylation of amines or the use of bicyclic structures. One common synthesis route involves the reaction of 1,3-dimethyl-2-norbornylamine with alkyl halides under basic conditions to form the desired product. The synthesis parameters typically include:

  • Reagents: 1,3-dimethyl-2-norbornylamine, alkyl halides (such as methyl iodide).
  • Solvent: Common solvents include dimethylformamide or acetonitrile.
  • Temperature: Reactions are generally conducted at elevated temperatures to enhance reaction rates.
  • Time: Reaction times can vary but typically range from several hours to overnight depending on the specific conditions .
Molecular Structure Analysis

The molecular structure of mecamylamine hydrochloride features a bicyclic framework with two fused cyclohexane rings. The key structural characteristics include:

  • Bicyclic System: The compound contains a bicyclo[2.2.1]heptane core, which contributes to its unique pharmacological properties.
  • Functional Groups: The presence of an amine group allows for interactions with nicotinic acetylcholine receptors.
  • Chirality: Mecamylamine exists in enantiomeric forms, with different pharmacological profiles attributed to each enantiomer .

Structural Data

  • Molecular Weight: 203.75 g/mol
  • Rotatable Bonds: 1
  • Hydrogen Bond Donors/Acceptors: 2/1
  • Polar Surface Area: Approximately 12.03 Ų .
Chemical Reactions Analysis

Mecamylamine hydrochloride undergoes various chemical reactions typical for amines, including:

  • Alkylation Reactions: It can react with alkyl halides to form quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as mecamylamine hydrochloride itself.
  • Nicotinic Receptor Binding: The primary reaction of interest in pharmacology involves its binding to nicotinic acetylcholine receptors, where it acts as an antagonist .
Mechanism of Action

Mecamylamine hydrochloride exerts its effects primarily through antagonism of nicotinic acetylcholine receptors located in both peripheral and central nervous systems. This mechanism can be summarized as follows:

  1. Receptor Interaction: Mecamylamine binds to various subtypes of nicotinic receptors (e.g., α3β4, α4β2) without activating them.
  2. Inhibition of Nicotine Effects: By blocking these receptors, mecamylamine prevents the physiological and behavioral effects associated with nicotine consumption.
  3. Antidepressant Effects: Recent studies suggest that mecamylamine may also exhibit antidepressant properties by modulating neurotransmitter systems influenced by nicotinic receptors .
Physical and Chemical Properties Analysis

Mecamylamine hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in water (0.124 mg/mL) and organic solvents like ethanol.
  • pKa Value: The strongest basic pKa is approximately 10.88, indicating its basic nature .
  • Stability: Stable under standard laboratory conditions but should be stored under desiccating conditions due to moisture sensitivity .
Applications

The applications of mecamylamine hydrochloride extend across various fields:

  1. Medical Use:
    • Historically used as an antihypertensive agent.
    • Currently explored for smoking cessation therapies due to its ability to block nicotine's effects.
    • Investigated for potential use in treating Tourette syndrome and major depressive disorder .
  2. Research Tool:
    • Utilized in pharmacological studies to understand nicotinic receptor functions and their role in addiction and neuropsychiatric disorders.
    • Serves as a model compound for developing new drugs targeting nicotinic receptors .
Historical Development and Repurposing of Mecamylamine Hydrochloride

Emergence as an Antihypertensive Agent: From Merck & Co. to Market Withdrawal

Mecamylamine hydrochloride (chemical name: N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride) was first developed by Merck & Co. in the 1950s as an orally active ganglionic blocker. Marketed under trade names Inversine® and Vecamyl®, it represented a breakthrough in hypertension management by selectively inhibiting nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This mechanism reduced sympathetic outflow, leading to reliable blood pressure control. By 1955, it received FDA approval and became a frontline antihypertensive therapy for severe or treatment-resistant cases [1] [9].

Structurally distinct from earlier quaternary ammonium compounds (e.g., hexamethonium), mecamylamine’s secondary aliphatic amine configuration enabled superior oral bioavailability (near-complete gastrointestinal absorption) and blood-brain barrier penetration. This later proved pivotal for its CNS applications. However, its non-selective ganglionic blockade caused dose-limiting peripheral side effects, including constipation, urinary retention, and orthostatic hypotension. These adverse events occurred at typical antihypertensive doses (30–90 mg/day) and contributed to declining use after the 1960s [1] [2] [9].

The drug remained commercially available but niche until 2009, when Merck’s successor, Targacept Inc., voluntarily withdrew it from the U.S. market. This decision reflected mecamylamine’s unfavorable risk-benefit profile compared to modern antihypertensives (e.g., ACE inhibitors, calcium channel blockers), rather than safety or efficacy failures. Withdrawal was unrelated to emergent toxicity but aligned with declining prescriptions due to tolerability issues at therapeutic doses [1] [9].

Table 1: Key Events in Mecamylamine's Initial Commercialization

YearEventEntity Involved
1950sInitial development and launch as Inversine®Merck & Co.
1996Asset sold to Layton BioScienceMerck & Co.
2002Acquisition by Targacept for CNS repurposingLayton BioScience
2009Voluntary U.S. market withdrawalTargacept
2013Relaunch as Vecamyl® for hypertensionManchester Pharmaceuticals
2014Rights acquisitionTuring Pharmaceuticals

Acquisition and Repurposing by Biopharmaceutical Entities

Following its 1996 divestment by Merck, mecamylamine underwent strategic repositioning:

  • Layton BioScience Acquisition (1996): Merck sold mecamylamine to Layton, recognizing its declining hypertension market share but untapped CNS potential due to its brain penetrance [1].
  • Targacept Inc. Acquisition (2002): Specializing in neuronal nAChR-targeted therapeutics, Targacept acquired mecamylamine from Layton. Their focus shifted to central nAChR antagonism at lower doses (2.5–10 mg/day), minimizing peripheral side effects while exploiting CNS activity. Early research indicated efficacy for nicotine dependence and Tourette’s syndrome [1] [9].
  • Clinical Development for Depression: Targacept developed the (S)-enantiomer (TC-5214) as an adjunct for major depressive disorder (MDD). Phase II trials (2009) in Indian patients showed significant efficacy versus placebo, but Phase III trials (2011) failed replication, halting development despite partnerships with AstraZeneca [1] [4].
  • Commercial Relaunch and Turing Pharmaceuticals: After Targacept’s 2009 market withdrawal, Manchester Pharmaceuticals relaunched mecamylamine as Vecamyl® in 2013. In 2014, Turing Pharmaceuticals (under Martin Shkreli) acquired rights from Retrophin (Manchester’s parent company), controversially positioning it within their CNS portfolio [1] [10].

Table 2: Key Entities in Mecamylamine's Repurposing Journey

EntityRoleTherapeutic Focus
Layton BioScienceAcquired asset from Merck (1996)Initial CNS investigation
TargaceptDeveloped TC-5214 (S-mecamylamine); conducted Phase II/III depression trialsCNS disorders (depression, addiction)
Manchester PharmaceuticalsRelaunched mecamylamine as Vecamyl® (2013)Hypertension
Turing PharmaceuticalsAcquired rights from Retrophin (2014)Hypertension/CNS portfolio

Transition to CNS Disorders: Intellectual Property and Patent Landscapes

Properties

CAS Number

826-39-1

Product Name

Mecamylamine hydrochloride

IUPAC Name

N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H

InChI Key

PKVZBNCYEICAQP-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Inversine; Mecamine hydrochloride Mecamylamine HCl; Mevasin;

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.